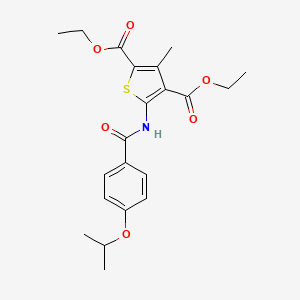

Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate

Beschreibung

Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based heterocyclic compound featuring a central 3-methylthiophene ring substituted with two ethoxycarbonyl groups at positions 2 and 2. The key functional group at position 5 is a 4-isopropoxybenzamido moiety, which distinguishes it from related derivatives.

Eigenschaften

IUPAC Name |

diethyl 3-methyl-5-[(4-propan-2-yloxybenzoyl)amino]thiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO6S/c1-6-26-20(24)16-13(5)17(21(25)27-7-2)29-19(16)22-18(23)14-8-10-15(11-9-14)28-12(3)4/h8-12H,6-7H2,1-5H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKFWODRPQJESM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones and sulfur sources.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.

Attachment of the Isopropoxybenzamido Group: This step involves the reaction of the thiophene derivative with isopropoxybenzoyl chloride in the presence of a base to form the amide linkage.

Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of an acid catalyst to form the diethyl ester.

Industrial Production Methods

Industrial production of Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiophene ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced thiophene derivatives.

Substitution: Substituted thiophene derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Thiophene-2,4-dicarboxylate derivatives share a common scaffold but differ in substituents at position 4. Below is a comparative analysis of key analogs:

Table 1: Comparison of Thiophene-2,4-Dicarboxylate Derivatives

Substituent Effects on Physical Properties

- Melting Points : The chloroacetamido derivative (164–169°C) has a significantly higher melting point than the acetamido analog (121°C) , attributed to stronger intermolecular forces (e.g., dipole-dipole interactions from the Cl atom). The target compound’s 4-isopropoxy group may reduce melting point due to steric bulk disrupting crystal packing.

- Solubility : Electron-withdrawing groups (e.g., -Cl in chloroacetamido) enhance polarity and aqueous solubility, while hydrophobic groups (e.g., isopropoxy) may favor organic solvents.

Structural and Crystallographic Differences

- Hydrogen Bonding: The acetamido derivative forms intramolecular N–H⋯O and C–H⋯O bonds, stabilizing a planar conformation . In contrast, Schiff base derivatives (e.g., 2-hydroxybenzylideneamino) exhibit intermolecular hydrogen bonds, creating 3D frameworks .

- Steric Effects : The 4-isopropoxy group in the target compound may hinder molecular planarity, reducing π-π stacking interactions compared to planar Schiff base analogs.

Biologische Aktivität

Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic compound with potential therapeutic applications. Its biological activity primarily involves the inhibition of specific kinases, which play crucial roles in various cellular processes.

Kinase Inhibition

The compound has shown significant activity as an inhibitor of several kinases, including:

- Spleen Tyrosine Kinase (SYK) : Involved in immune response and inflammation.

- Leucine-rich repeat kinase 2 (LRRK2) : Associated with neurodegenerative diseases such as Parkinson's disease.

- Myosin Light Chain Kinase (MYLK) : Plays a role in muscle contraction and cellular signaling pathways.

These kinases are critical targets for treating various conditions, including autoimmune diseases, cancer, and neurological disorders .

The mechanism by which Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate exerts its effects involves the following steps:

- Binding to Kinase Active Sites : The compound binds to the ATP-binding sites of the kinases, preventing substrate phosphorylation.

- Modulation of Signaling Pathways : By inhibiting these kinases, the compound disrupts downstream signaling pathways that contribute to disease progression.

Research Findings

Recent studies have highlighted the compound's efficacy in preclinical models:

- In vitro Studies : Demonstrated that the compound effectively reduced kinase activity in cell lines associated with cancer and inflammatory diseases.

- In vivo Studies : Animal models showed a decrease in tumor growth and inflammatory markers after treatment with the compound.

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

- Autoimmune Diseases : A study involving animal models of rheumatoid arthritis showed that treatment with the compound resulted in reduced joint inflammation and damage.

- Cancer Therapy : In models of breast cancer, Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate inhibited tumor growth and metastasis through its action on SYK and LRRK2 .

Summary of Biological Activities

Case Study Outcomes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.